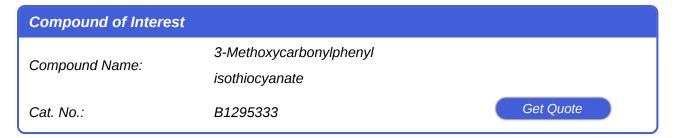


3-Methoxycarbonylphenyl Isothiocyanate: A Technical Guide to Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **3-Methoxycarbonylphenyl Isothiocyanate**. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines theoretical principles, data from analogous compounds, and detailed experimental protocols to empower researchers in their handling, formulation, and analysis of this molecule.

Physicochemical Properties

While specific experimental data for **3-Methoxycarbonylphenyl Isothiocyanate** is limited, some basic properties can be referenced from available safety data sheets.



Property	Value	Reference	
Molecular Formula	C ₉ H ₇ NO ₂ S [1]		
Molecular Weight	193.22 g/mol [1]		
Appearance	Off-white solid Crystalline [2]		
Boiling Point	323.2°C at 760 mmHg	ChemicalBook SDS	
Flash Point	149.2°C	ChemicalBook SDS	
Density	1.23 g/cm ³	ChemicalBook SDS	
Solubility	No data available	ChemicalBook SDS	
Decomposition Temperature	No data available	ChemicalBook SDS	

Solubility Profile

Quantitative solubility data for **3-Methoxycarbonylphenyl Isothiocyanate** in common laboratory solvents is not readily available in the literature. However, based on its chemical structure, a qualitative solubility profile can be predicted. The molecule possesses a polar ester group and an isothiocyanate group, along with a nonpolar aromatic ring. This amphiphilic nature suggests solubility in a range of organic solvents.

Predicted Solubility:



Solvent Class	Examples	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)	High	The polar groups can interact with the polar aprotic solvent molecules.
Polar Protic	Methanol, Ethanol, Water	Moderate to Low	The aromatic ring limits solubility in highly polar protic solvents like water. Solubility in alcohols is expected to be better than in water.
Nonpolar	Hexane, Toluene	Low	The polar functional groups will hinder dissolution in nonpolar solvents.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	These solvents have an intermediate polarity that can accommodate both the polar and nonpolar parts of the molecule.

Experimental Protocol for Determining Solubility

This protocol outlines a general method for determining the solubility of a solid organic compound like **3-Methoxycarbonylphenyl Isothiocyanate** in various solvents.

Objective: To determine the approximate solubility of **3-Methoxycarbonylphenyl Isothiocyanate** in a range of solvents at a specified temperature (e.g., room temperature).

Materials:

• 3-Methoxycarbonylphenyl Isothiocyanate



- A selection of solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
- Analytical balance
- Vials with screw caps
- Vortex mixer or magnetic stirrer
- Temperature-controlled environment (e.g., lab bench at room temperature, water bath)
- Filtration device (e.g., syringe filters, 0.45 μm)
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

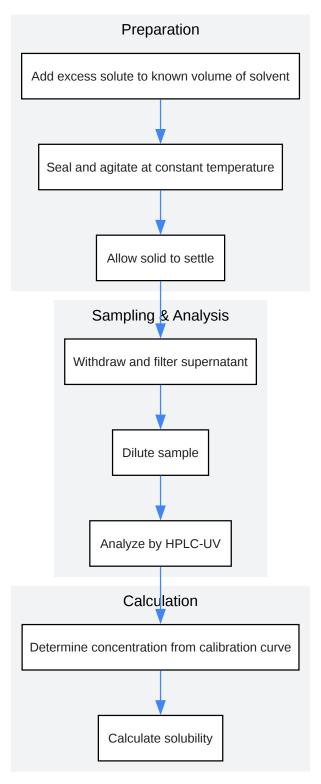
- Preparation of Saturated Solutions:
 - Add an excess amount of 3-Methoxycarbonylphenyl Isothiocyanate to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
 - Seal the vials to prevent solvent evaporation.
 - Agitate the mixtures at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - Allow the solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a 0.45 μm syringe filter to remove any undissolved solid.
 - Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Quantification:



- Analyze the diluted solutions using a validated analytical method (e.g., HPLC-UV).
- Determine the concentration of 3-Methoxycarbonylphenyl Isothiocyanate in the diluted samples by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.
- Calculation of Solubility:
 - Calculate the original concentration in the saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., mg/mL, mol/L).



Workflow for Solubility Determination



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Workflow for Solubility Determination



Stability Profile

Isothiocyanates as a class of compounds are known to be reactive and can be susceptible to degradation under various conditions. The primary degradation pathway for isothiocyanates is hydrolysis.

Hydrolytic Stability

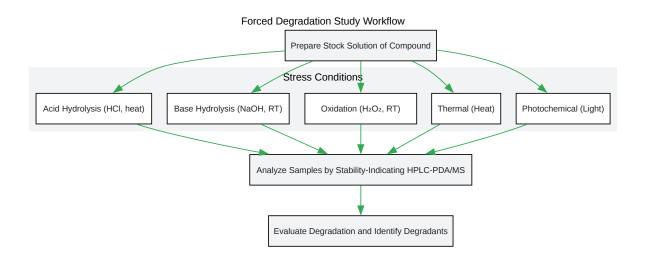
The isothiocyanate group (-N=C=S) is an electrophilic center and can be attacked by nucleophiles, including water. This hydrolysis typically proceeds through the formation of an unstable thiocarbamic acid intermediate, which then decomposes to the corresponding amine and carbonyl sulfide.[3][4]

The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is slow in neutral and acidic conditions but is accelerated in alkaline environments.[5] For aryl isothiocyanates, the hydrolysis in acidic conditions is promoted by strong acids.[3][4]

Predicted Hydrolytic Stability of **3-Methoxycarbonylphenyl Isothiocyanate**:

- Acidic Conditions (pH < 7): Relatively stable, with slow hydrolysis. The presence of the electron-withdrawing methoxycarbonyl group on the aromatic ring may slightly influence the rate of acid-catalyzed hydrolysis.
- Neutral Conditions (pH ≈ 7): Expected to be moderately stable, with slow hydrolysis over time.
- Alkaline Conditions (pH > 7): Prone to degradation. The rate of hydrolysis is expected to increase significantly with increasing pH.





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